molecular formula C17H11NO4 B190612 Aristololactam CAS No. 13395-02-3

Aristololactam

Cat. No. B190612
CAS RN: 13395-02-3
M. Wt: 293.27 g/mol
InChI Key: MXOKGWUJNGEKBH-UHFFFAOYSA-N
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Description

Aristololactam is a natural product found in Aristolochia kankauensis, Aristolochia debilis, and other organisms . It is a major alkaloid with a structure similar to toxic aristolochic acids . The molecular formula of Aristololactam is C17H11NO4 .


Synthesis Analysis

Aristolactam is a major alkaloid found in Houttuyniae Herba, a plant with multiple therapeutic effects . An LC–MS/MS method was developed to simultaneously detect seven alkaloids and five aristolochic acids in Houttuyniae Herba from different origins . Six alkaloids including aristololactam were found and quantitatively determined in 75 batches of samples .


Molecular Structure Analysis

The IUPAC name of Aristololactam is 14-methoxy-3,5-dioxa-10-azapentacyclo [9.7.1.0 2,6 .0 8,19 .0 13,18 ]nonadeca-1 (18),2 (6),7,11 (19),12,14,16-heptaen-9-one . The canonical SMILES representation is COC1=CC=CC2=C3C4=C (C=C21)NC (=O)C4=CC5=C3OCO5 .


Chemical Reactions Analysis

Aristolactams are recognized as one kind of metabolites of aristolochic acids, the nephrotoxic components of Aristolochiaceae plants . They are more widely distributed than aristolochic acids in herbal medicines .


Physical And Chemical Properties Analysis

The molecular weight of Aristololactam is 293.27 g/mol . It has several synonyms including Aristolactam I, Aristololactam I, and Aristolactam .

Scientific Research Applications

General Overview and Biological Activities

Aristololactams are phenanthrene chromophores primarily found in the Aristolochiaceae family, along with aristolochic acids and 4,5-dioxoaporphines. They exhibit a range of biological activities due to their unique oxygenation patterns and general chemistry. Notably, aristololactams are recognized for their anti-inflammatory properties. For instance, aristololactam GI and GII, isolated from the stems of Fissistigma oldhamii (Annonaceae), demonstrated significant anti-inflammatory activity by reducing the release of TNF-α and IL-6 in vitro (Kumar et al., 2003) (Ge et al., 2013).

Interaction with Biomacromolecules

The interaction of aristololactam-β-D-glucoside with biomacromolecules, particularly DNA and RNA, has been a subject of interest due to its structural and pharmacological aspects. The molecule's physicochemical properties and its binding to different nucleic acid and protein structures have been extensively studied. These studies involve a wide array of biophysical techniques, revealing the detailed binding mechanism at the molecular level. This comprehensive understanding of the molecule's interaction with biomacromolecules provides a strong foundation for potential therapeutic applications (Das & Kumar, 2011) (Das & Kumar, 2018).

Structure Determination and Chemical Analysis

The structure determination of various aristololactam compounds through advanced spectroscopic methods, such as NMR, has been instrumental in understanding their chemical properties. This detailed structural elucidation aids in the classification and further analysis of these compounds, contributing significantly to the field of natural product chemistry (Yang-mi, 2013).

Insecticidal Activity

Aristololactam derivatives have also been explored for their insecticidal properties. For example, aristololactam W–Y, derived from the fruits of Aristolochia contorta Bunge, displayed potent insecticidal activity against 4th instar larvae of Aedes aegypti. This points to a potential avenue for developing natural-based insecticidal agents (Ma et al., 2018).

Cytotoxicity and Potential Antitumor Activity

Various aristololactams have been investigated for their cytotoxicity and potential as antitumor agents. Studies on different cell lines have shown that certain aristololactam derivatives exhibit strong cytotoxic activity, which could be leveraged in developing therapeutic strategies for cancer. However, it's crucial to balance the potential medicinal benefits with an understanding of the compounds' toxicological profiles (Chanakul et al., 2011).

properties

IUPAC Name

14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKGWUJNGEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158430
Record name Aristololactam
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Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristololactam

CAS RN

13395-02-3
Record name Aristolactam
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Record name Aristololactam
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Record name ARISTOLOLACTUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
645
Citations
J Li, L Zhang, Z Jiang, B Shu, F Li, Q Bao, L Zhang - Toxicology in Vitro, 2010 - Elsevier
Aristolochic acid nephropathy, a progressive tubulointerstitial renal disease, is primarily caused by aristolochic acid I (AA-I) intoxication. Aristololactam I (AL-I), the main metabolite of AA-…
Number of citations: 68 www.sciencedirect.com
C Wang, Y Zhang, D Chen, H Weng, H Li, Y Lu - Toxicology, 2022 - Elsevier
Aristolactams (ALs) have been recognized as one kind of metabolites of aristolochic acids (AAs), the nephrotoxic components of Aristolochiaceae plants, and are more widely …
Number of citations: 5 www.sciencedirect.com
CY Zhang, X Wang, T Su, CM Ma… - Die Pharmazie-An …, 2005 - ingentaconnect.com
Two novel phenanthrene derivatives, aristololactam IVa (1) and 9-… Aristololactam IVa and 7-methoxy aristololactam IV were … stronger than those of aristolochic acid I and aristololactam I. …
Number of citations: 31 www.ingentaconnect.com
A Das, K Bhadra, G Suresh Kumar - PLoS One, 2011 - journals.plos.org
… of magnitude higher than that of aristololactam-β-D-glucoside. … to the free energy change for aristololactam-β-D-glucoside-… aristololactam-β-D-glucoside and daunomycin to tRNA phe . …
Number of citations: 51 journals.plos.org
A Das, GS Kumar - RSC Advances, 2014 - pubs.rsc.org
The interaction of the plant alkaloid aristololactam-β-D-glucoside (ADG) and the anticancer agent daunomycin (DAN) with human serum albumin (HSA) was investigated. Absorption …
Number of citations: 41 pubs.rsc.org
A Ray, GS Kumar, S Das, M Maiti - Biochemistry, 1999 - ACS Publications
The interaction of aristololactam-β-d-glucoside (ADG), a DNA intercalating alkaloid, with the DNA triplexes, poly(dT)·poly(dA)×poly(dT) and poly(dC)·poly(dG)×poly(dC + ), and the RNA …
Number of citations: 58 pubs.acs.org
HW Ma, CZ Dong, XM Zhou, MM Bu… - Natural product …, 2018 - Taylor & Francis
Three new aristololactam derivatives, aristololactam W–Y (1–3), and three known compounds (4–6) were isolated from the fruits of Aristolochia contorta Bunge. Compounds 1 and 2 …
Number of citations: 16 www.tandfonline.com
A Das, GS Kumar - The Journal of Chemical Thermodynamics, 2012 - Elsevier
Thermal melting and microcalorimetric studies have been carried out to investigate and compare the thermodynamics of interaction of two sugars bearing drugs viz. the aristololactam-β-…
Number of citations: 32 www.sciencedirect.com
A Das, K Bhadra, B Achari, P Chakraborty… - Biophysical …, 2011 - Elsevier
The binding of two sugar containing antibiotics viz. aristololactam-β-D-glucoside and daunomycin with single and double stranded poly(A) was investigated by spectroscopic and …
Number of citations: 31 www.sciencedirect.com
A Das, GS Kumar - Molecular BioSystems, 2012 - pubs.rsc.org
The plant alkaloid aristololactam–β-D-glucoside and the anticancer chemotherapy drug daunomycin are two sugar bearing DNA binding antibiotics. The binding of these molecules to …
Number of citations: 34 pubs.rsc.org

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